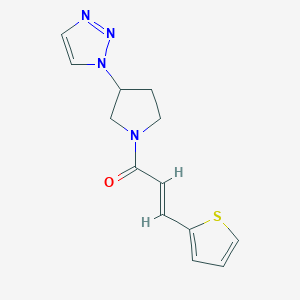
4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound was first synthesized by GlaxoSmithKline and has since been used in various studies to investigate its mechanism of action and potential benefits in the treatment of diseases such as cancer.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves the inhibition of several kinases, including AKT, which is a key regulator of cell survival and proliferation. By inhibiting AKT, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation. This mechanism of action has been extensively studied and has been shown to be effective in various preclinical models of cancer.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells. These effects may have potential therapeutic applications in the treatment of diseases such as diabetes and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide for lab experiments is its high purity and yield, which makes it suitable for use in various assays and preclinical models. However, one of the limitations of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide is its specificity, as it primarily targets AKT and may not be effective against other kinases or in cancer cells that have developed resistance to AKT inhibitors.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide. One potential direction is the investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anticancer properties. Another potential direction is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further studies are needed to investigate the safety and efficacy of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide in clinical trials, which may pave the way for its eventual use in the clinic.
Synthesemethoden
The synthesis of 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the thiazole and benzamide moieties. The process is complex and involves the use of various reagents and solvents. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. In addition to its anticancer properties, 4-bromo-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O3S/c1-24-15-6-3-10(7-16(15)25-2)14-9-26-18(21-14)22-17(23)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLPZHRGHILLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxyphenyl)-4-{[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2906190.png)
![2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906191.png)

![3-(2-chlorophenyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2906197.png)


![[4-(2-Phenoxyethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2906201.png)




![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2906207.png)
